molecular formula C10H10O3 B2761933 (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 731812-28-5

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B2761933
CAS No.: 731812-28-5
M. Wt: 178.187
InChI Key: LDZRHXKNIDKRBY-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a hydroxyphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-hydroxybenzaldehyde with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include the use of metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of cyclopropyl alcohols or alkanes.

    Substitution: Formation of halogenated or aminated cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    (1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    (1R,2R)-2-(4-Hydroxyphenyl)cyclopropanecarboxylic acid: Similar structure but with the hydroxy group at the para position.

    (1R,2R)-2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness: (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and versatile reactivity make it a compound of great interest in ongoing research and development efforts.

Properties

IUPAC Name

(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRHXKNIDKRBY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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